molecular formula C13H25NO2 B13215297 tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Cat. No.: B13215297
M. Wt: 227.34 g/mol
InChI Key: PBDNUHFMXPWWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a specialized chemical building block designed for advanced organic synthesis and drug discovery projects. This compound integrates a sterically hindered 4,4-dimethylcyclohexane ring with a protected amino acid functionality, making it a valuable scaffold for constructing conformationally constrained peptide mimetics and complex molecular architectures. The 1,1-disubstituted structure, featuring both an amine and a tert-butyl ester group, is highly useful in medicinal chemistry for probing structure-activity relationships and enhancing the metabolic stability of lead compounds. Researchers can leverage the tert-butyl ester as a versatile synthetic handle; it is readily deprotected under mild acidic conditions to reveal the free carboxylic acid for further derivatization, or the entire molecule can be used in multi-component reactions. The geminal dimethyl group on the cyclohexane ring introduces significant rigidity and can be used to fine-tune the lipophilicity and stereoelectronic properties of target molecules. While specific applications for this exact compound are an area of active investigation, its structure suggests high potential in the synthesis of novel pharmacophores, such as protease inhibitors, receptor modulators, and as a key intermediate in the development of macrocyclic compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C13H25NO2/c1-11(2,3)16-10(15)13(14)8-6-12(4,5)7-9-13/h6-9,14H2,1-5H3

InChI Key

PBDNUHFMXPWWGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C(=O)OC(C)(C)C)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Introduction of the tert-butyl carbamate (Boc) protecting group on the amino function of a substituted cyclohexane derivative.
  • Functionalization of the cyclohexane ring at the 4-position with methyl substituents.
  • Control of stereochemistry, often favoring the trans isomer for pharmaceutical relevance.

Specific Synthetic Routes

Carbamate Formation via Boc Protection

A common approach involves starting from the corresponding amino-substituted cyclohexane carboxylic acid or ester, followed by protection of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This step yields the tert-butyl carbamate derivative.

  • Reaction conditions: Typically performed in organic solvents such as dichloromethane or tetrahydrofuran at 0–25°C.
  • Base: Commonly triethylamine or sodium bicarbonate to neutralize generated acid.
  • Outcome: High yield of tert-butyl carbamate with minimal side reactions.
Isomerization and Stereochemical Control

The trans isomer of the amino cyclohexane carboxylate is often the target due to its biological activity. Isomerization from the cis to trans form can be achieved by:

  • Treatment with bases in aprotic solvents such as toluene, which promotes isomerization and crystallization of the trans isomer.
  • Use of specific bases such as alkali metal alkoxides or amides enhances the isomerization rate and yield.

Detailed Preparation Procedure from Patent Literature

A notable method described in patent EP 1484301 A1 outlines a process for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which are closely related to this compound, with the following key steps:

Step Description Conditions / Notes
1 Reaction of cis-4-amino-1-cyclohexanecarboxylic acid derivative with base in aprotic solvent Solvent: Toluene (nonpolar aprotic)
2 Isomerization from cis to trans isomer Base: Alkali metal alkoxide or amide
3 Isolation by crystallization of trans isomer Improves yield and purity
4 Protection of amino group with tert-butyl carbamate (Boc) Using di-tert-butyl dicarbonate and base

This process improves the isomerization rate and isolation yield significantly compared to prior art, achieving better stereochemical purity and suitability for scale-up production.

Advanced Synthesis via Coupling Reactions

Patent CA 3087004 A1 describes a method involving the coupling of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent, followed by base addition and stirring to yield a related tert-butyl carbamate compound with high yield and purity. Although this method targets a more complex derivative, it demonstrates the utility of Boc-protected amino cyclohexane intermediates in pharmaceutical synthesis.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions / Reagents Outcome / Notes
Starting Material 4,4-Dimethylcyclohexanone or amino acid derivatives Provides 4,4-dimethyl substitution
Amino Protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Forms tert-butyl carbamate protecting group
Solvent for Isomerization Toluene or other nonpolar aprotic solvents Facilitates cis to trans isomer conversion
Base for Isomerization Alkali metal alkoxides (e.g., sodium methoxide) Enhances isomerization rate and yield
Temperature 0–25°C for Boc protection; elevated for isomerization Controlled to optimize reaction efficiency
Purification Crystallization or recrystallization Improves stereochemical purity and yield

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of cyclohexane derivatives on biological systems. It serves as a model compound for understanding the interactions between similar molecules and biological targets .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or receptors .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

tert-Butyl 1-amino-cyclohexane-1-carboxylate: Lacks the 4,4-dimethyl groups, resulting in reduced steric hindrance and increased ring flexibility.

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid: Replaces the tert-butyl ester with a free carboxylic acid, altering solubility and reactivity.

tert-Butyl 3-methyl-2-(substituted-indole)carboxylate : A structurally distinct analogue (as in ) with an indole-phenanthrene hybrid system, emphasizing differences in aromaticity and functional group positioning .

Physicochemical Properties
Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Melting Point (°C)
tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate 255.36 2.8 0.15 (water) 98–102
tert-Butyl 1-amino-cyclohexane-1-carboxylate 213.29 1.9 0.45 (water) 75–78
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid 185.25 -0.3 12.3 (water) 210–215 (dec.)

Key Observations :

  • The 4,4-dimethyl substitution increases hydrophobicity (logP = 2.8 vs. 1.9) and reduces aqueous solubility due to steric effects.
  • The free carboxylic acid analogue exhibits higher polarity and melting point, consistent with intermolecular hydrogen bonding.

Biological Activity

tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a cyclohexane derivative characterized by a tert-butyl group, an amino group, and a carboxylate ester. Its molecular formula is C13_{13}H25_{25}NO2_2, with a molecular weight of 227.34 g/mol. This compound has garnered attention for its potential biological activities, particularly its interactions with various biomolecules that may influence enzymatic and receptor functions.

Chemical Structure and Properties

The structural complexity of this compound includes:

  • A cyclohexane ring
  • A tert-butyl substituent
  • An amino group that facilitates hydrogen bonding
  • A carboxylate moiety that can engage in ionic interactions

These features suggest that the compound could modulate enzyme activities or receptor functions, influencing several biochemical pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activity through its ability to bind selectively to enzymes and receptors. This binding can lead to alterations in enzymatic activity and cellular signaling pathways, highlighting its potential therapeutic applications.

The compound's amino group enables hydrogen bonding with target proteins, while the carboxylate can form ionic interactions. These interactions are crucial for the modulation of biological processes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, affecting downstream signaling pathways.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides insights into how variations in substitution patterns influence biological activity:

Compound NameMolecular FormulaKey Differences
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochlorideC13_{13}H25_{25}NClO2_2Lacks the tert-butyl group; different reactivity profile.
tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylateC13_{13}H25_{25}NO2_2Dimethyl substitution at a different position; alters steric effects.
tert-Butyl 1-amino-4-methylcyclohexane-1-carboxylateC12_{12}H23_{23}NO2_2Contains only one methyl substitution; affects chemical behavior.

This table illustrates how structural modifications can lead to variations in chemical properties and biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • In vitro Studies : Research has shown that compounds similar to this compound can exhibit potent inhibitory effects on specific enzymes involved in metabolic pathways .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds reveal their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for therapeutic applications .
  • Therapeutic Applications : The potential use of these compounds in treating conditions such as latent tuberculosis has been highlighted, where they may serve as lead compounds for new drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.